molecular formula C15H11FO4 B567416 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid CAS No. 1345472-27-6

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Cat. No.: B567416
CAS No.: 1345472-27-6
M. Wt: 274.247
InChI Key: VGYUEFJQGUTBNZ-UHFFFAOYSA-N
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Scientific Research Applications

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid has several applications in scientific research, including:

Safety and Hazards

The safety data sheet for a similar compound, 4-(Carboxymethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Chemical Reactions Analysis

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is not well-documented. like other aromatic carboxylic acids, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .

Comparison with Similar Compounds

Similar compounds to 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid include:

    4-(Carboxymethyl)phenylboronic acid: Used in similar Suzuki–Miyaura coupling reactions.

    4-Fluorobenzoic acid: Shares the fluorobenzoic acid moiety but lacks the carboxymethylphenyl group.

    4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative used in coupling reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique reactivity and binding properties compared to its analogs .

Properties

IUPAC Name

5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-6-5-11(8-12(13)15(19)20)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYUEFJQGUTBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718581
Record name 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-27-6
Record name 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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